

The Unfolding Therapeutic Potential of Nicotinamide Derivatives: A Comparative Analysis

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Compound of Interest

Compound Name:	5-bromo-N-cyclopropylnicotinamide
Cat. No.:	B3024938

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A Technical Guide for Researchers and Drug Development Professionals

The nicotinamide scaffold, a fundamental component of the essential coenzyme NAD⁺, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of therapeutics for a wide range of diseases, from fungal infections to cancer. This guide provides a comparative overview of the performance of various nicotinamide derivatives, with a focus on their antifungal and anticancer properties. While direct biological data for **5-bromo-N-cyclopropylnicotinamide** is not extensively available in published literature, its structure serves as a valuable reference point for understanding the impact of substitutions on the nicotinamide core. We will explore how modifications to this core structure influence efficacy and mechanism of action, supported by experimental data from peer-reviewed studies.

Understanding the Nicotinamide Scaffold

Nicotinamide, or vitamin B3, is a water-soluble vitamin that plays a crucial role in cellular metabolism. Its amide functional group and the pyridine ring are key features that allow for diverse chemical modifications, leading to a vast library of derivatives with distinct pharmacological profiles. The core structure's ability to interact with various enzyme active sites, often mimicking the nicotinamide portion of NAD⁺, is a primary reason for its success as a pharmacophore.

Antifungal Nicotinamide Derivatives: Targeting Fungal Respiration

A significant class of nicotinamide derivatives exhibits potent antifungal activity, primarily by inhibiting the enzyme succinate dehydrogenase (SDH) in the mitochondrial electron transport chain.^[1] This inhibition disrupts fungal respiration, leading to cell death.

One notable example is boscalid, a commercial fungicide that has spurred the development of numerous other SDH-inhibiting nicotinamide derivatives.^[2] Structure-activity relationship (SAR) studies have shown that the nature and position of substituents on the aniline ring, attached to the nicotinamide amide, are critical for antifungal potency.

For instance, a study on nicotinamide derivatives as potential SDH inhibitors revealed that compound 3a-17 displayed significant activity against the phytopathogenic fungi *Rhizoctonia solani* and *Sclerotinia sclerotiorum*, with IC₅₀ values of 15.8 μ M and 20.3 μ M, respectively.^[1] ^[3] These values are comparable to the commercial fungicide boscalid.^[1] Molecular docking simulations suggested that the sulfur and chlorine atoms of 3a-17 play a crucial role in binding to the SDH enzyme.^[1]

Another study focusing on disrupting the fungal cell wall identified compound 16g as a highly active agent against *Candida albicans*, with a minimum inhibitory concentration (MIC) of 0.25 μ g/mL.^[4] This compound demonstrated potent activity even against fluconazole-resistant strains, highlighting the potential of nicotinamide derivatives to overcome existing antifungal resistance.^[4] The position of the amino and isopropyl groups on the phenyl ring of 16g was found to be essential for its activity.^[4]

Comparative Antifungal Activity of Nicotinamide Derivatives

Compound	Target Organism	Activity (IC50/MIC)	Reference
3a-17	Rhizoctonia solani	IC50: 15.8 μ M	[1][3]
Sclerotinia sclerotiorum	IC50: 20.3 μ M	[1][3]	
Boscalid	Rhizoctonia solani	IC50: comparable to 3a-17	[1]
16g	Candida albicans SC5314	MIC: 0.25 μ g/mL	[4]
Fluconazole-resistant C. albicans		MIC: 0.125–1 μ g/mL	[4]

Anticancer Nicotinamide Derivatives: A Multi-pronged Attack

The versatility of the nicotinamide scaffold is further demonstrated by its application in oncology. Nicotinamide derivatives have been developed to target various hallmarks of cancer, including angiogenesis and cell proliferation.

Inhibition of VEGFR-2 Signaling

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis. Several nicotinamide derivatives have been designed as potent VEGFR-2 inhibitors.

One study reported a series of nicotinamide derivatives with significant anti-proliferative and VEGFR-2 inhibitory activities.[5] Compound 8 from this series exhibited strong cytotoxicity against HCT-116 (colon cancer) and HepG2 (liver cancer) cell lines, with IC50 values of 5.4 μ M and 7.1 μ M, respectively.[5] Its potent VEGFR-2 inhibition was demonstrated with an IC50 of 77.02 nM.[5]

Another research group developed compound 18a, which also targets VEGFR-2.[6] This compound was found to be a potent cytotoxic agent and induced apoptosis in cancer cells. In a separate study, compound 10 showed high anti-proliferative activity against HCT-116 and

HepG2 cells with IC₅₀ values of 15.4 μ M and 9.8 μ M, respectively, and a VEGFR-2 inhibition IC₅₀ of 145.1 nM.[7][8]

Comparative Anticancer Activity of Nicotinamide Derivatives (VEGFR-2 Inhibitors)

Compound	Cell Line	Anti-proliferative IC ₅₀ (μ M)	VEGFR-2 Inhibition IC ₅₀ (nM)	Reference
Compound 8	HCT-116	5.4	77.02	[5]
HepG2		7.1	[5]	
Compound 10	HCT-116	15.4	145.1	[7][8]
HepG2		9.8	[7][8]	
Compound 18a	HCT-116	Potent	Potent	[6]
Sorafenib (Control)	HCT-116	9.3	53.65	[5][7]
HepG2		7.4	[5][7]	

Experimental Protocols

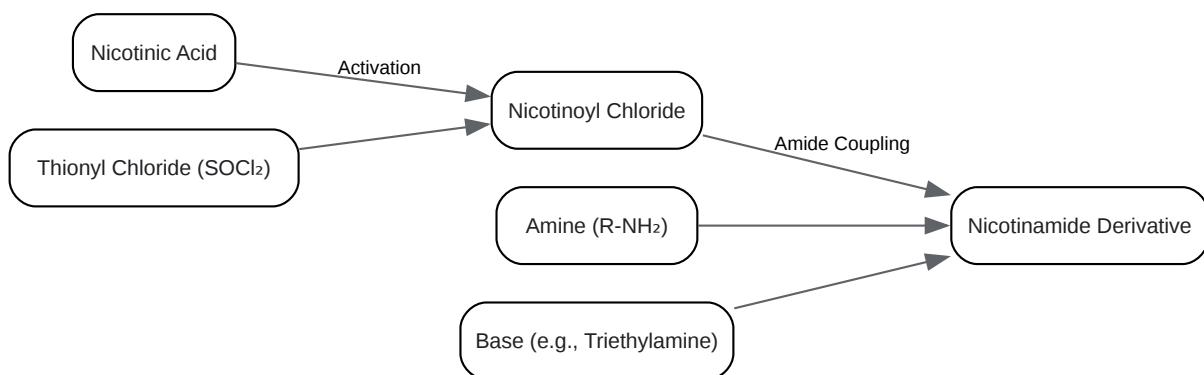
To ensure the reproducibility and validation of the presented data, this section outlines the general methodologies used for evaluating the biological activities of nicotinamide derivatives.

Synthesis of Nicotinamide Derivatives (General Procedure)

A common method for synthesizing N-substituted nicotinamide derivatives involves the coupling of nicotinic acid with a desired amine.

- Activation of Nicotinic Acid: Nicotinic acid is typically converted to a more reactive acyl chloride by treating it with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The reaction is usually carried out in an inert solvent.

- Amide Coupling: The resulting nicotinoyl chloride is then reacted with the appropriate amine in the presence of a base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct. This reaction is often performed at room temperature or with gentle heating to drive it to completion.
- Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the desired nicotinamide derivative.



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General synthetic workflow for nicotinamide derivatives.

In Vitro Antifungal Susceptibility Testing (MIC Assay)

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

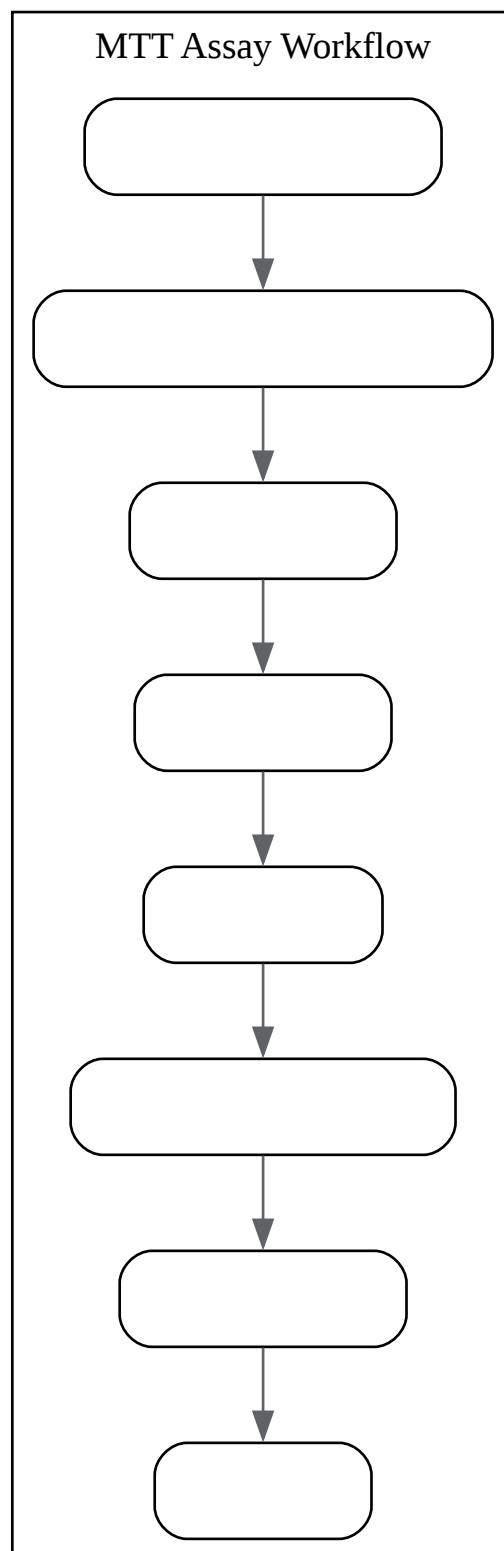
- Preparation of Fungal Inoculum: A standardized suspension of the fungal strain is prepared in a suitable broth medium.
- Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
- Inoculation: Each well is inoculated with the fungal suspension.
- Incubation: The plates are incubated at an appropriate temperature for 24-48 hours.

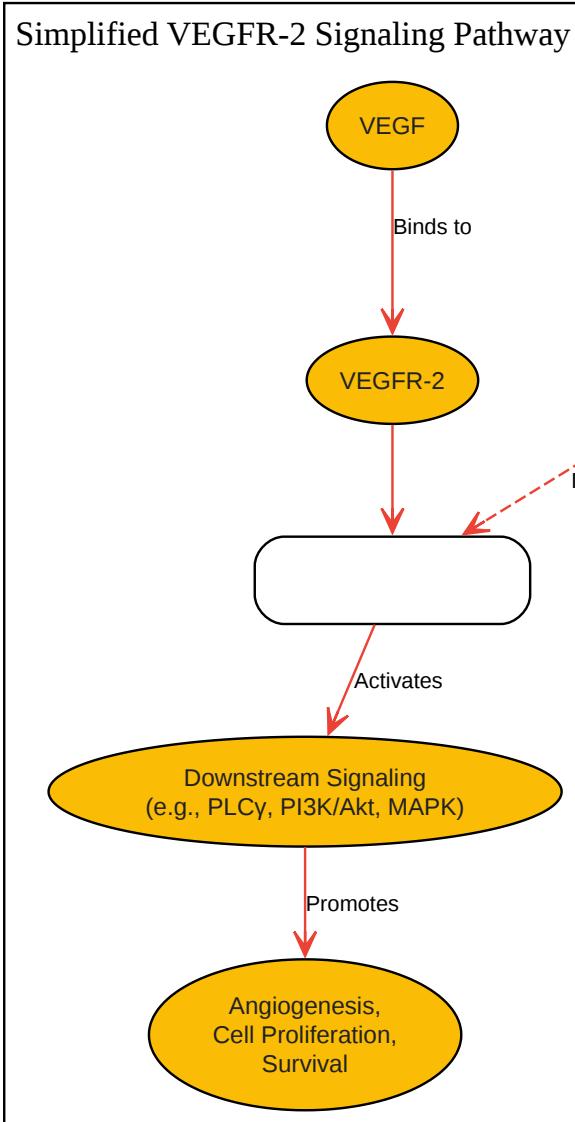
- MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often determined visually or by measuring absorbance.

In Vitro Anti-proliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

- Cell Seeding: Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the nicotinamide derivatives for a specified period (e.g., 48 or 72 hours).
- MTT Addition: MTT solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.
- Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
- Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC₅₀ value, the concentration that inhibits 50% of cell growth, is then calculated.





Inhibition by Nicotinamide Derivatives

Inhibits

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